6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide
Description
This compound features a [1,3]dioxolo[4,5-g]quinazoline core fused with a dioxolane ring at positions 4 and 5 of the quinazoline scaffold. At the 6-position, a sulfanyl group is substituted with a 3-chlorobenzyl moiety, introducing electron-withdrawing and hydrophobic characteristics.
Properties
IUPAC Name |
6-[6-[(3-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClN3O5S/c1-37-23-11-9-20(10-12-23)17-32-28(35)8-3-2-4-13-34-29(36)24-15-26-27(39-19-38-26)16-25(24)33-30(34)40-18-21-6-5-7-22(31)14-21/h5-7,9-12,14-16H,2-4,8,13,17-19H2,1H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQARZMLMZFYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)Cl)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.
Introduction of the Dioxolo Ring: The dioxolo ring is typically introduced through a cyclization reaction involving a suitable diol and an aldehyde or ketone.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Final Coupling: The final step involves coupling the quinazolinone-dioxolo intermediate with the hexanamide moiety using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity
-
Antibacterial Properties
- The compound has demonstrated moderate to strong antibacterial activity against several pathogenic strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications as an antimicrobial agent.
-
Enzyme Inhibition
- It has been shown to inhibit critical enzymes such as acetylcholinesterase and urease. This action may have implications for treating neurodegenerative diseases like Alzheimer's and urinary tract infections.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound. Key findings include:
Case Studies
Several case studies have explored the pharmacological properties of related compounds within the same chemical class:
- Cytotoxicity Against Cancer Cells
-
Antibacterial Efficacy
- Research on related compounds has shown promising results against resistant bacterial strains, indicating a potential pathway for developing new antibiotics based on this scaffold.
Mechanism of Action
The mechanism of action of 6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a family of quinazoline derivatives with modifications at the 6- and 7-positions. Key analogs include:
Cheminformatics and Target Prediction
However, the 3-chlorobenzylsulfanyl group may confer selectivity over analogs with bulkier substituents (e.g., ’s dimethoxyphenethyl group) .
Physicochemical Properties
- Lipophilicity: Calculated LogP values (estimated via XlogP3-AA) place the target compound between (higher polarity) and (higher hydrophobicity due to NO₂).
Key Research Findings
Substituent-Driven Activity : Chloro and methoxy groups balance lipophilicity and polarity, making the compound a candidate for blood-brain barrier penetration, unlike the polar analog .
Reactivity: The absence of nitro or furan groups (cf.
Structural Uniqueness: The 3-chlorobenzylsulfanyl group distinguishes it from common quinazoline derivatives, suggesting novel target interactions .
Biological Activity
The compound 6-(6-{[(3-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide (CAS Number: 688060-91-5) is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including synthesis methods, biological assays, and case studies.
Molecular Structure
- Molecular Formula : C30H30ClN3O5S
- Molecular Weight : 580.1 g/mol
- SMILES Notation : COc1ccc(CNC(=O)CCCCCn2c(SCc3cccc(Cl)c3)nc3cc4c(cc3c2=O)OCO4)cc1
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Antitumor Activity
Recent studies have evaluated the antitumor properties of various quinazolinone derivatives, including those related to the compound . For instance, derivatives have shown selective cytotoxicity against specific cancer cell lines:
- NSC Lung Cancer EKVX : Sensitive to certain derivatives.
- Colon Cancer HCT-15 : Demonstrated significant activity.
- Breast Cancer MDA-MB-231 : Also responsive to treatment with these compounds.
A notable finding is that compounds derived from quinazolinones exhibited varying degrees of effectiveness across different cell lines, indicating the potential for targeted cancer therapies .
Antimicrobial Activity
The antimicrobial properties of quinazolinone derivatives have also been explored. In vitro studies revealed that certain compounds possess significant activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for some compounds were reported as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 1 | 16 | Staphylococcus aureus |
| 9 | 32 | Staphylococcus aureus |
| 14 | 32 | Bacillus subtilis |
These findings suggest the potential use of these compounds in treating bacterial infections .
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The mechanism may include:
- Enzyme Inhibition : Binding to active sites and inhibiting enzymatic functions.
- Receptor Modulation : Interacting with receptor sites to influence cellular pathways.
Such interactions can lead to alterations in cellular processes, contributing to the observed biological effects .
Synthesis and Evaluation
A study focused on the synthesis of related quinazolinone derivatives highlighted the importance of structural modifications in enhancing biological activity. For example, the introduction of specific functional groups was shown to significantly increase anticonvulsant activity compared to their parent compounds .
Comparative Analysis
A comparative study assessed various quinazolinone derivatives' effectiveness against different cancer cell lines. The results indicated that specific substitutions on the quinazolinone core could enhance selectivity and potency against targeted tumors .
Q & A
Q. What synthetic pathways are recommended for synthesizing this compound, and what intermediates are critical?
The synthesis typically involves multi-step reactions, including:
- Sulfanyl group introduction : Thiol-ene coupling or nucleophilic substitution with [(3-chlorophenyl)methyl]thiol under controlled pH (7.5–8.5) to avoid oxidation to sulfoxides/sulfones .
- Quinazolinone core formation : Cyclization via [1,3]dioxolo[4,5-g]quinazolin-8-one intermediates, monitored by HPLC to ensure regioselectivity .
- Hexanamide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation with the 4-methoxybenzylamine moiety, requiring inert conditions to prevent hydrolysis .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR : 1H/13C NMR to resolve the [1,3]dioxolo ring protons (δ 5.8–6.2 ppm) and sulfanyl-linked methylene group (δ 3.1–3.3 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of the hexanamide chain at m/z 450–470) .
- FTIR : Validate carbonyl stretches (1680–1720 cm⁻¹ for quinazolinone and amide C=O) .
Q. How can solubility and stability issues be addressed during in vitro assays?
- Solubility : Use DMSO as a primary solvent (≤1% v/v) with co-solvents like PEG-400 for aqueous dilution .
- Stability : Monitor pH-dependent degradation (e.g., hydrolysis of the dioxolo ring in acidic conditions) via accelerated stability studies (40°C/75% RH for 14 days) .
Advanced Research Questions
Q. How can Bayesian optimization improve synthesis yields compared to one-variable-at-a-time (OVAT) methods?
Bayesian optimization algorithms iteratively predict optimal reaction parameters (e.g., temperature, catalyst loading) by modeling multi-variable interactions. For example:
- Case study : A 23% yield increase was achieved by optimizing thiomethylation (70°C, 12 h, 1.2 eq thiol) using Gaussian process regression .
- Implementation : Combine automated flow reactors with real-time HPLC feedback to sample parameter space efficiently .
Q. What strategies resolve discrepancies between predicted and observed biological activities?
- Data validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to rule out experimental variability .
- Metabolite profiling : Use LC-MS/MS to identify off-target metabolites (e.g., sulfoxide derivatives) that may alter activity .
- Computational docking : Compare binding poses (e.g., AutoDock Vina) to assess if stereochemical mismatches explain activity gaps .
Q. How can high-throughput screening (HTS) accelerate derivatization for structure-activity relationship (SAR) studies?
- Library design : Use combinatorial chemistry to generate analogs with variations in the sulfanyl (e.g., aryl vs. alkyl) and hexanamide (e.g., branched vs. linear) groups .
- Automated workflows : Implement plate-based assays with fluorescence polarization (FP) or TR-FRET readouts for rapid IC50 determination .
Q. Which statistical models best analyze parameter interactions in multi-step synthesis?
- Full factorial design : Evaluate temperature, solvent polarity, and catalyst loading effects on cyclization yield (e.g., 3³ design with ANOVA analysis) .
- Response surface methodology (RSM) : Model non-linear relationships (e.g., quadratic effects of pH on amidation efficiency) .
Data Contradiction Analysis
Q. How to address inconsistent biological activity across studies?
- Source identification : Compare assay protocols (e.g., cell line viability thresholds, incubation times) to isolate confounding factors .
- Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. cell-based luciferase assays) .
Q. Why do oxidation byproducts dominate under certain conditions despite inert atmospheres?
- Trace oxygen analysis : Use gas chromatography to detect ppm-level O₂ ingress during thiomethylation, requiring stricter degassing (e.g., freeze-pump-thaw cycles) .
- Catalyst screening : Replace transition-metal catalysts (e.g., CuI) with organocatalysts to suppress sulfoxide formation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
